molecular formula C12H14O4 B12982338 benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate

benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate

Cat. No.: B12982338
M. Wt: 222.24 g/mol
InChI Key: IUXHEAIAURXUEU-LBPRGKRZSA-N
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Description

Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to a (2S)-2-hydroxy-2-methyl-3-oxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the ester group can yield benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.

    Reduction: Benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate
  • Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
  • Benzyl (2S)-2-hydroxy-2-methyl-3-aminobutanoate

Uniqueness

Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3/t12-/m0/s1

InChI Key

IUXHEAIAURXUEU-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)[C@@](C)(C(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(=O)C(C)(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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